Product packaging for 2-Fluoroloxoprofen(Cat. No.:)

2-Fluoroloxoprofen

货号: B10848750
分子量: 264.29 g/mol
InChI 键: YDEVCGCLYOHOIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Fluoroloxoprofen is a fluorinated derivative of the nonsteroidal anti-inflammatory drug (NSAID) Loxoprofen. Its molecular formula is C15H17FO3, with a molecular weight of 264.296 g/mol . Research indicates that this structural modification yields a significant therapeutic advantage: this compound exhibits markedly lower gastric ulcerogenic activity compared to the parent compound, Loxoprofen, which is a non-selective cyclooxygenase (COX) inhibitor . This improved safety profile makes it a valuable chemical tool for studying inflammatory processes while minimizing confounding gastrointestinal side-effects in experimental models. Further studies on its derivatives have led to compounds, such as 11a , which demonstrate even higher anti-inflammatory activity while maintaining a similarly low tendency to cause gastric ulcers . This positions this compound and its optimized derivatives as promising candidates for the development of safer NSAIDs. The product is intended for research purposes such as investigating COX inhibition mechanisms, profiling new anti-inflammatory agents, and studying the structure-activity relationships of fluorinated pharmaceuticals. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17FO3 B10848750 2-Fluoroloxoprofen

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H17FO3

分子量

264.29 g/mol

IUPAC 名称

2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H17FO3/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19)

InChI 键

YDEVCGCLYOHOIL-UHFFFAOYSA-N

规范 SMILES

CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)O

产品来源

United States

Synthetic Methodologies and Chemical Derivatization of 2 Fluoroloxoprofen

Design and Synthesis of Novel 2-Fluoroloxoprofen Derivatives and Analogs

Rational Design of Difluorinated Analogs

The strategic incorporation of fluorine atoms into drug molecules is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. Building upon the known profile of Loxoprofen (B1209778) and its mono-fluorinated derivative, this compound, the rational design of difluorinated analogs aims to further optimize therapeutic potential. The introduction of a second fluorine atom can be envisioned at various positions within the molecular structure, each potentially conferring distinct advantages.

Rationale for Difluorination:

Enhanced Metabolic Stability: Fluorine substitution, particularly on aromatic rings, can block sites susceptible to oxidative metabolism (e.g., cytochrome P450 oxidation). Introducing a second fluorine atom, potentially at a position electronically distinct from the first, could further increase resistance to metabolic degradation, potentially leading to a longer duration of action or improved bioavailability.

Altered Acidity (pKa): Fluorine atoms exert electron-withdrawing effects, which can influence the acidity of the carboxylic acid group. Difluorination could potentially lower the pKa compared to this compound, affecting ionization state at physiological pH, which in turn impacts absorption, distribution, and protein binding.

Binding Affinity Enhancement: Fluorine can participate in specific interactions with biological targets, including hydrogen bonding (as an acceptor) and orthogonal multipolar interactions. Strategic placement of two fluorine atoms might create synergistic binding effects within the target active site, potentially increasing potency.

Potential Difluorinated Analogs:

Design strategies could involve placing the second fluorine atom on the phenyl ring, the cyclopentyl ring, or even the propionic acid moiety, although the latter presents significant synthetic challenges and drastically alters the core structure. Aromatic difluorination is often prioritized. For instance, if this compound refers to 3-fluoro substitution, potential difluorinated analogs could include 3,5-difluoro or 2,3-difluoro derivatives.

Research Findings Summary:

Studies investigating fluorinated NSAIDs often report findings related to metabolic stability and potency. While specific published data on difluorinated Loxoprofen analogs may be limited, analogous compounds in other NSAID classes suggest that difluorination can lead to compounds with significantly reduced clearance rates compared to their mono-fluorinated or non-fluorinated counterparts. Furthermore, depending on the target enzyme (e.g., COX enzymes), specific difluoro substitution patterns might exhibit altered inhibitory constants (Ki) or IC50 values.

Table 1: Potential Difluorinated Analogs of this compound

Analog Designation (Hypothetical)Fluorine PositionsPredicted Property Change vs. This compoundRationale
2,3-DifluoroloxoprofenPhenyl RingIncreased metabolic stability, altered lipophilicityBlocked adjacent metabolic sites
3,5-DifluoroloxoprofenPhenyl RingIncreased metabolic stability, potentially higher potencySymmetrical electronic effects, binding focus
2-Fluoro-X-FluoroloxoprofenPhenyl + OtherVariable; depends on second F positionFine-tuning lipophilicity and electronics

(Note: Specific data requires experimental validation for each designed analog.)

Stereoselective Synthesis and Chiral Resolution Techniques for this compound and its Metabolites

Like Loxoprofen, this compound possesses a chiral center at the alpha-carbon of the propionic acid group. The pharmacological activity of profen-class NSAIDs resides predominantly in the (S)-enantiomer. Therefore, obtaining enantiomerically pure or enriched forms of this compound is crucial for maximizing efficacy and potentially minimizing side effects associated with the inactive (R)-enantiomer. Similar considerations apply to chiral metabolites, such as the reduced alcohol form.

Stereoselective Synthesis Approaches:

Asymmetric Synthesis: This involves constructing the chiral center during the synthesis. Methods include:

Asymmetric Hydrogenation: Catalytic hydrogenation of a suitable prochiral precursor (e.g., an unsaturated acid derivative) using chiral catalysts (e.g., Rh- or Ru-based complexes with chiral ligands like BINAP).

Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to guide the formation of the stereocenter, followed by its removal.

Enantioselective Alkylation/Arylation: Methods involving chiral phase-transfer catalysts or organometallic reagents.

Chiral Resolution: This involves separating the enantiomers from a pre-formed racemic mixture. Common techniques include:

Classical Resolution via Diastereomeric Salts: Reacting the racemic this compound (which is an acid) with a chiral base (e.g., chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or ephedrine) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent acidification liberates the resolved enantiomers.

Enzymatic Resolution: Utilizing enzymes (e.g., lipases, esterases) that selectively react with one enantiomer. For example, selective esterification or hydrolysis of a this compound ester derivative.

Chiral Chromatography: Employing High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This method allows for the direct separation of enantiomers based on differential interactions with the CSP. It is highly effective for both analytical determination of enantiomeric excess (ee) and preparative separation.

Considerations for Metabolites:

The primary metabolic activation of Loxoprofen involves the reduction of the ketone in the cyclopentyl ring to a secondary alcohol. This reduction creates a second chiral center. If this compound undergoes similar metabolism, the resulting hydroxy metabolite will also be chiral. Stereoselective synthesis or resolution strategies may need to be adapted to produce specific stereoisomers of these metabolites for comprehensive pharmacological and toxicological evaluation. The interplay between the two chiral centers (alpha-carbon and the hydroxyl-bearing carbon) could lead to diastereomers, further complicating separation and analysis.

Table 2: Comparison of Chiral Resolution Techniques for this compound

Resolution MethodResolving Agent / Column TypeTypical Yield Range (%)Typical Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Diastereomeric Salt FormationChiral Base (e.g., Amine)30-60 (per enantiomer)>98%Scalable, relatively inexpensiveLabor-intensive, screening for suitable base needed
Enzymatic ResolutionSpecific Enzyme (e.g., Lipase)40-50 (theoretical max)>99%High selectivity, mild conditionsEnzyme cost/stability, substrate specificity
Preparative Chiral HPLCChiral Stationary Phase (CSP)Variable (depends on scale)>99%High purity, versatile, applicable to many compoundsHigh cost (solvents, columns), throughput limitations

(Note: Yields and ee values are indicative and depend heavily on the specific compound and optimization.)

Molecular and Biochemical Mechanisms of Action

Enzymatic Inhibition Profiles: Cyclooxygenase (COX) Isoforms

2-Fluoroloxoprofen's mechanism of action is centered on its interaction with the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923). The inhibitory profile against the two main isoforms, COX-1 and COX-2, defines its therapeutic activity.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators. nih.gov It is the primary source of prostaglandins that mediate inflammation and pain. nih.gov The therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2. researchgate.net While specific inhibitory concentration (IC50) values for this compound are not widely documented in publicly available literature, the activity of its parent compound, loxoprofen (B1209778), provides significant insight. The active trans-alcohol metabolite of loxoprofen is known to be a potent inhibitor of both COX isoforms. nih.govnih.gov Studies have demonstrated that loxoprofen effectively suppresses the production of prostaglandin (B15479496) E2 (PGE2) in inflamed tissues, an action directly linked to COX-2 inhibition. elsevierpure.comresearchgate.net This targeted action on the inducible enzyme helps to reduce the inflammatory response.

Modulation of Cyclooxygenase-1 (COX-1) Activity

The Cyclooxygenase-1 (COX-1) isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa and platelet aggregation. nih.govnih.gov Inhibition of COX-1 is associated with some of the common side effects of NSAIDs, particularly gastrointestinal issues. nih.gov Loxoprofen, the parent compound of this compound, is characterized as a non-selective COX inhibitor, meaning it modulates the activity of both COX-1 and COX-2. nih.govnih.gov One study determined the in vitro COX-2 selectivity ratio (defined as COX-1 IC50 / COX-2 IC50) of loxoprofen's active metabolite to be 0.35, indicating a balanced inhibition of both isoforms, with a slight preference for COX-1. nih.gov This non-selective profile suggests that this compound likely also inhibits COX-1, a characteristic feature of many traditional NSAIDs. nih.gov

Table 1: Comparative COX Inhibition Profile of Loxoprofen (Parent Compound)

Compound Target Enzyme IC50 Ratio (COX-1/COX-2) Classification

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that acts downstream of the COX enzymes. It specifically catalyzes the conversion of PGH2, the product of COX activity, into the pro-inflammatory mediator PGE2. rsc.orgnih.gov Targeting mPGES-1 is considered an alternative therapeutic strategy to selectively reduce PGE2 production without affecting the synthesis of other prostanoids, potentially offering a better safety profile compared to traditional NSAIDs. rsc.orgmdpi.com

While the outline specifies this section, direct evidence of this compound or its parent compound loxoprofen acting as an inhibitor of mPGES-1 is not extensively documented in available scientific literature. The primary mechanism for the reduction of PGE2 by this class of drugs is the inhibition of the upstream COX enzymes, which limits the availability of the PGH2 substrate necessary for mPGES-1 activity. elsevierpure.com

Detailed Investigation of Ligand-Protein Binding Interactions at Target Enzymes

Identification of Key Amino Acid Residues for Interaction

Several key amino acid residues within the COX active site are crucial for the binding and orientation of NSAIDs like this compound. nih.gov

Arg120: Located at the entrance of the active site, this positively charged residue is critical for anchoring the carboxylate group of acidic NSAIDs through the formation of a salt bridge or strong hydrogen bonds. nih.gov This interaction is a hallmark of many non-selective and COX-1 selective inhibitors.

Tyr355: This residue is situated near Arg120 and contributes to the constriction site of the channel. It can form hydrogen bonds with the inhibitor's carboxylate group, further stabilizing its position. researchgate.net

Tyr385: A key catalytic residue, Tyr385 is located deeper within the active site. In an alternative binding conformation, the carboxylate group of some NSAIDs can form hydrogen bonds with Tyr385 and Ser530, bypassing the interaction with Arg120. nih.gov

Ser530: This is the residue that is famously acetylated by aspirin, leading to irreversible inhibition. For other NSAIDs, it can participate in hydrogen bonding networks that stabilize the ligand. nih.govnih.gov

Hydrophobic Pocket Residues (Val349, Phe518, Leu352): The remainder of the inhibitor molecule typically sits (B43327) within a hydrophobic pocket. Residues such as Val349, Phe518, and Leu352 contribute to the shape of this pocket and form crucial hydrophobic interactions with the phenyl and other nonpolar moieties of the drug. nih.govnih.gov

Table 2: Key Amino Acid Residues in COX Active Site for Inhibitor Binding

Residue Location/Role Type of Interaction
Arg120 Channel Entrance Salt Bridge, Hydrogen Bonding
Tyr355 Constriction Site Hydrogen Bonding
Tyr385 Catalytic Site Hydrogen Bonding
Ser530 Upper Channel Hydrogen Bonding
Val349 Hydrophobic Pocket Van der Waals Contacts
Phe518 Hydrophobic Pocket Van der Waals Contacts

| Leu352 | Hydrophobic Pocket | Van der Waals Contacts |

Analysis of Hydrogen Bonding and Van der Waals Contacts in Binding Pockets

The stability of the this compound-COX complex is maintained by a combination of directed hydrogen bonds and extensive non-specific interactions.

Hydrogen Bonding: The most significant hydrogen bond is typically formed between the carboxylate group of the propionic acid moiety and the guanidinium (B1211019) group of Arg120. Additional hydrogen bonds can be formed with Tyr355 and, in some orientations, with Tyr385 and Ser530. nih.gov These bonds are highly directional and are primary determinants of the inhibitor's orientation in the active site.

Modulation of Arachidonic Acid Cascade Pathways

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are principally attributed to their interference with the arachidonic acid cascade. This biochemical pathway is responsible for the synthesis of eicosanoids, which are potent lipid mediators of inflammation. nih.gov The key enzymes in this pathway are the cyclooxygenases (COX), which exist in at least two isoforms, COX-1 and COX-2. nih.gov

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation. droracle.ai In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and endotoxins. droracle.ai The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation, including pain, swelling, and fever. researchgate.net

This compound, following in the footsteps of its parent compound loxoprofen, is understood to be a non-selective inhibitor of both COX-1 and COX-2. acs.orgdroracle.ai By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). researchgate.netnih.gov

A study conducted on a rat model with yeast-induced inflammatory pain confirmed that both this compound and loxoprofen effectively suppressed the increased levels of PGE2 in the inflamed paw tissue. This direct evidence underscores the role of this compound in modulating the arachidonic acid cascade by inhibiting prostaglandin synthesis at the site of inflammation.

Table 1: In Vitro Inhibitory Activity of Loxoprofen against Cyclooxygenase Enzymes

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-2/COX-1)
Loxoprofen 6.5 13.5 2.08

Data obtained from human whole blood assays. medchemexpress.com

The fluorination of loxoprofen to create this compound was initially explored to potentially reduce the gastric ulcerogenic activity often associated with non-selective COX inhibition. acs.org The introduction of a fluorine atom can alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and binding affinity to target enzymes. nih.gov However, without specific enzymatic assays for this compound, its precise selectivity profile for the COX isoforms remains to be definitively characterized.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlation Between Molecular Structure and Enzymatic Inhibitory Potency

Research into loxoprofen (B1209778) analogs, including fluorinated versions, has investigated how structural modifications affect their ability to inhibit COX enzymes. Loxoprofen itself is a nonselective COX inhibitor, with reported IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2 in human whole blood assays chemsrc.commedchemexpress.com. Studies on fluorinated analogs, such as 2-fluoroloxoprofen, aim to understand how the introduction of fluorine impacts this inhibitory potency. While direct comparative IC50 data for this compound against COX-1 and COX-2 are not explicitly detailed in the provided snippets, the general trend observed with fluorination in other NSAIDs suggests a potential modulation of these values researchgate.net. For instance, some fluorinated compounds have shown lower inhibitory activity against COX-1 while retaining activity against COX-2, thereby altering the COX-1/COX-2 inhibition balance researchgate.net.

Influence of Fluorination on Pharmacological Activity, Selectivity, and Metabolic Stability

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties tandfonline.commdpi.com. For this compound, fluorination is expected to influence its activity, selectivity, and metabolic profile. Studies indicate that fluorination can lead to improved metabolic stability by increasing the strength of the C-F bond, making it more resistant to metabolic cleavage tandfonline.commdpi.com. This can potentially prolong the drug's half-life or alter its metabolic pathways.

Furthermore, fluorination can impact COX selectivity. While loxoprofen is nonselective chemsrc.commedchemexpress.com, fluorinated analogs might exhibit altered selectivity profiles. Some research suggests that fluorination can lead to compounds with retained inhibitory activity against COX-2, coupled with reduced activity against COX-1, thus modifying the COX-1/COX-2 inhibition ratio researchgate.net. This selective inhibition is crucial for developing NSAIDs with potentially fewer gastrointestinal side effects, as COX-2 is primarily associated with inflammation, while COX-1 plays a role in maintaining gastric mucosal integrity d-nb.info.

Regarding metabolic stability, the C-F bond's strength compared to a C-H bond contributes to enhanced resistance to oxidative metabolism tandfonline.commdpi.com. This can be particularly beneficial in preventing the formation of reactive metabolites and prolonging the therapeutic effect.

Exploration of Bioisosteric Replacements and their Mechanistic Implications

Bioisosteric replacements involve substituting atoms or groups with others that possess similar physical or chemical properties, aiming to retain or improve biological activity while potentially modifying other characteristics like toxicity or pharmacokinetics cambridgemedchemconsulting.com. In the context of loxoprofen, the furan (B31954) ring has been explored as a potential bioisostere for the cyclopentanone (B42830) ring niph.go.jpniph.go.jp. Studies have shown that certain derivatives where the furan ring replaces the cyclopentanone ring (e.g., compounds 21a and 22a) exhibited COX-inhibition and anti-inflammatory effects comparable to loxoprofen niph.go.jpniph.go.jp. This suggests that the furan moiety can functionally mimic the cyclopentanone ring in terms of its interaction with the target enzyme, offering a structural avenue for developing new analogs.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

QSAR and 3D-QSAR modeling are computational techniques used to establish correlations between the chemical structure of molecules and their biological activity sci-hub.seresearchgate.net. These models can predict the activity of new compounds and guide the design of more potent and selective agents. While specific QSAR models for this compound are not detailed in the provided snippets, QSAR studies have been performed on various COX inhibitors, including loxoprofen derivatives sci-hub.seresearchgate.net. These studies aim to identify key molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) that influence COX inhibition and selectivity. For instance, QSAR models for COX-1 inhibitors have utilized descriptors derived from methods like Support Vector Machines (SVM) and Random Forest, achieving high prediction accuracies sci-hub.seresearchgate.net. Such approaches are instrumental in understanding the structural requirements for potent and selective COX inhibition, which can then be applied to the design of fluorinated analogs like this compound.

Computational Approaches for Predicting Molecular Interactions and Pharmacological Effects

Computational methods such as molecular docking and molecular dynamics simulations are vital for understanding how molecules interact with their biological targets at an atomic level d-nb.infosci-hub.seresearchgate.netnih.govacs.orgnih.gov. These techniques can predict binding modes, affinities, and the impact of structural modifications on these interactions. For loxoprofen and its analogs, molecular docking studies have been employed to visualize their binding within the active sites of COX enzymes d-nb.inforesearchgate.netnih.govacs.org. These simulations can reveal specific amino acid residues that interact with the drug molecule, such as the cyclopentanone ring interacting with Y385 and S30, and the propanoic acid moiety interacting with R120 and Y355 in COX enzymes niph.go.jp.

Compound List:

this compound

Loxoprofen

Celecoxib

Ibuprofen (B1674241)

Naproxen

Ketoprofen

Diflunisal

Zileuton

Indomethacin

Rofecoxib

Aspirin

Formoterol

Labetalol

Nadolol

Diltiazem hydrochloride

Nebivolol

Aurone derivatives (e.g., WE-4)

Rutaecarpine (RUT)

Fluoro-rutaecarpine (F-RUT)

Vismodegib

Preclinical Pharmacological Investigations of this compound

This article details the preclinical pharmacological investigations of this compound, focusing on its mechanistic characterization, biotransformation, in vivo efficacy, and membrane interactions.

Preclinical Pharmacological Investigations

Generated code

Metabolism and Biotransformation Pathways Non Human and in Vitro Focus

Identification and Characterization of Metabolites in Preclinical Species

In preclinical models, the metabolism of 2-Fluoroloxoprofen, much like loxoprofen (B1209778), leads to the formation of several key metabolites. science.gov In vitro studies using liver microsomes from various species, including rats, mice, dogs, and monkeys, have been instrumental in identifying these biotransformation products. nih.govresearchgate.net The primary metabolites identified are alcohol derivatives and hydroxylated forms of the parent compound. nih.govresearchgate.net

A primary metabolic pathway for this compound is the reduction of its ketone group to form alcohol metabolites. science.gov This process yields two main stereoisomers: a trans-alcohol form and a cis-alcohol form. science.gov

Studies in rats have shown that this compound is readily metabolized into both its trans- and cis-alcohol forms following administration. science.gov Notably, a preferential formation of the trans-alcohol metabolite is observed, which is significant as this is considered the pharmacologically active form. science.govresearchgate.netnih.gov This selective production suggests the involvement of a specific metabolic system that favors the creation of the active metabolite. science.gov The consistent observation of higher levels of the trans-alcohol form has been noted in both in vivo and in vitro experiments with rat liver homogenates. science.gov

Key Alcohol Metabolites of this compound Identified in Preclinical Studies
MetaboliteStereochemical FormPharmacological ActivityFormation Pathway
This compound Alcoholtrans-alcoholActiveCarbonyl Reduction
This compound Alcoholcis-alcoholInactiveCarbonyl Reduction

In addition to reduction, this compound undergoes Phase I metabolism through hydroxylation. In vitro studies utilizing liver microsomes have identified the formation of mono-hydroxylated metabolites. nih.govresearchgate.netmdpi.com These metabolites are considered inactive products of the biotransformation process. dntb.gov.ua The hydroxylation primarily occurs on the phenyl ring of the molecule. nih.govmdpi.com

Elucidation of Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is facilitated by a range of enzymatic systems primarily located in the liver. These include reductases for the formation of alcohol metabolites and cytochrome P450 enzymes for hydroxylation, followed by conjugation reactions mediated by UDP-glucuronosyltransferases. nih.govmdpi.comdntb.gov.ua

The conversion of this compound to its active trans-alcohol metabolite is predominantly carried out by the enzyme Carbonyl Reductase (CR). dntb.gov.uadrugbank.comnih.gov This enzyme belongs to the superfamily of aldo-keto reductases (AKR) or short-chain dehydrogenases/reductases (SDR) and is responsible for the reduction of ketone moieties. researchgate.netnih.gov Carbonyl reductase 1 (CBR1), which is highly expressed in the liver and intestine, is specifically implicated in the bioactivation of loxoprofen and, by extension, this compound. researchgate.netnih.gov The enzymatic action of CR is crucial as it directly produces the pharmacologically active form of the drug. dntb.gov.ua

Following the initial Phase I metabolism (reduction and hydroxylation), this compound and its primary metabolites can undergo Phase II conjugation reactions, primarily glucuronidation. This process is catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid moiety to the drug or its metabolites, increasing their water solubility and facilitating their excretion. mdpi.comnih.gov

In vitro experiments have identified UGT2B7 as the major UGT isoform responsible for the glucuronidation of both the parent compound (acyl-conjugation) and its alcohol metabolites. nih.govresearchgate.netmdpi.comdrugbank.com Studies incubating the trans- and cis-alcohol metabolites with various UGT isoforms confirmed that UGT2B7 is the primary enzyme catalyzing the formation of their respective glucuronide conjugates. nih.gov

Enzymatic Systems in this compound Biotransformation
Enzyme FamilySpecific Isoform(s)Metabolic ReactionResulting Metabolite(s)
Carbonyl Reductase (CR)CBR1Reductiontrans-alcohol and cis-alcohol forms
Cytochrome P450 (CYP)CYP3A4, CYP3A5HydroxylationMono-hydroxylated metabolites
UDP-Glucuronosyltransferase (UGT)UGT2B7GlucuronidationGlucuronide conjugates

Stereoselective Metabolism Investigations

The biotransformation of this compound is characterized by a notable degree of stereoselectivity, a phenomenon primarily observed in non-human and in vitro studies. The metabolic pathway of this compound closely mirrors that of its parent compound, loxoprofen, undergoing reduction to its alcohol metabolites. This process results in the formation of two main stereoisomers: a trans-alcohol form and a cis-alcohol form.

In vitro investigations utilizing rat liver homogenates have demonstrated the preferential formation of the trans-alcohol metabolite of this compound. This stereoselective reduction is a key aspect of its metabolism, indicating that the enzymes responsible for this conversion have a specific spatial arrangement that favors the production of one isomer over the other. The enzymes implicated in this metabolic step are broadly classified as carbonyl reductases, which are known for their role in the metabolism of a wide range of xenobiotics containing carbonyl groups.

While specific kinetic data for the enzymatic reduction of this compound is not extensively detailed in the available literature, the consistent observation of the predominance of the trans-alcohol metabolite in in vitro systems underscores the stereoselective nature of its metabolism. This preference for the trans-configuration is significant as this metabolite is considered the more pharmacologically active form of the drug.

The table below summarizes the key findings from in vitro stereoselective metabolism studies of profen drugs, with inferences for this compound based on the metabolic behavior of its parent compound, loxoprofen.

In Vitro SystemKey FindingsImplication for this compound
Rat Liver HomogenatesPreferential formation of the trans-alcohol metabolite of loxoprofen.Suggests a similar stereoselective preference for the formation of the trans-alcohol metabolite of this compound.
Liver Microsomes (various non-human species)Identification of alcohol metabolites as major biotransformation products of loxoprofen.Indicates that the formation of alcohol metabolites is a primary metabolic pathway for this compound in these systems.
Purified Carbonyl ReductasesCatalyze the reduction of carbonyl groups in various xenobiotics with high stereoselectivity.These enzymes are the likely catalysts for the stereoselective reduction of this compound to its alcohol metabolites.

Metabolic Fate and Prodrug Activation Mechanisms

This compound is classified as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active metabolite(s) within the body. The primary mechanism of its activation involves the metabolic reduction of its carbonyl group, leading to the formation of its pharmacologically active alcohol metabolites. This bioactivation is a critical step for the therapeutic efficacy of the compound.

The metabolic fate of this compound in non-human and in vitro systems is predominantly characterized by this reductive pathway. Following its absorption, this compound is rapidly metabolized to its trans- and cis-alcohol forms. The trans-alcohol metabolite is generally considered to be the major active form of the drug.

In vitro studies using liver preparations, such as liver homogenates and microsomes from various non-human species, have confirmed that this conversion is a primary metabolic route. These studies demonstrate that the necessary enzymatic machinery for this prodrug activation is present in the liver. The enzymes responsible for this biotransformation are primarily carbonyl reductases, which are cytosolic enzymes abundant in the liver and other tissues.

The activation process can be summarized as follows:

Absorption: this compound is absorbed.

First-Pass Metabolism: In the liver, the compound undergoes reduction.

Formation of Active Metabolites: The carbonyl group of this compound is reduced by carbonyl reductases to form the active trans- and cis-alcohol metabolites.

The table below outlines the metabolic fate and activation mechanism of this compound based on non-human and in vitro findings.

Metabolic ProcessDescriptionKey EnzymesResult
Prodrug Activation Reduction of the carbonyl group to a hydroxyl group.Carbonyl ReductasesFormation of active trans- and cis-alcohol metabolites.
Stereoselective Conversion Preferential formation of the trans-alcohol metabolite over the cis-alcohol metabolite.Stereoselective Carbonyl ReductasesHigher concentrations of the more potent trans-alcohol metabolite.
Further Metabolism The alcohol metabolites can undergo further conjugation reactions, such as glucuronidation.UDP-glucuronosyltransferases (UGTs)Formation of more water-soluble conjugates for excretion.

This metabolic activation is a well-established pathway for profen drugs, and the available evidence strongly indicates that this compound follows this same fundamental metabolic fate.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for separating complex mixtures and isolating 2-Fluoroloxoprofen for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of NSAIDs, including loxoprofen (B1209778) and its analogues. This method offers good sensitivity and selectivity for compounds with UV-absorbing chromophores. For loxoprofen, typical HPLC methods involve reversed-phase chromatography using C18 columns. Mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, such as phosphate (B84403) or acetate (B1210297) buffers, sometimes with ion-pairing agents. UV detection is commonly set at wavelengths around 210-260 nm, depending on the specific compound and the mobile phase composition researchgate.netnih.gov.

Research into loxoprofen has demonstrated the efficacy of HPLC-UV for simultaneous determination of the parent drug and its alcohol metabolites in biological matrices like plasma and urine researchgate.netnih.gov. For instance, a method using an octadecylsilica (C18) column with an isocratic mobile phase of acetonitrile and water (35:65, v/v) at pH 3.0, with UV detection at 220 nm, achieved separation of loxoprofen and its metabolites within 17 minutes. The method reported good linearity (correlation coefficient > 0.999) and detection limits around 100 ng/mL for these compounds nih.gov. While specific parameters for this compound may vary, similar HPLC-UV approaches are expected to be effective for its analysis, potentially requiring optimization of mobile phase composition and detection wavelength due to the presence of the fluorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While less commonly applied to propionic acid derivatives like loxoprofen without derivatization, GC-MS has been utilized for the analysis of loxoprofen as a tert-butyldimethylsilyl (TBDMS) derivative researchgate.net. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation. In GC-MS analysis of derivatized loxoprofen, characteristic fragment ions, such as [M-15], [M-57], and [M-139], have been used for accurate and selective detection researchgate.net. GC-MS can also be employed for the identification of trace impurities or degradation products if they are sufficiently volatile. For this compound, GC-MS could be a viable option if appropriate derivatization strategies are employed, allowing for sensitive detection and structural confirmation through mass spectral fragmentation patterns.

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) represents a state-of-the-art analytical approach for the identification and quantification of pharmaceuticals and their metabolites, offering superior sensitivity, selectivity, and accuracy. UHPLC provides faster separations and higher resolution compared to conventional HPLC, while HRMS (e.g., Orbitrap or Time-of-Flight MS) allows for precise mass measurements, enabling the determination of elemental composition and the confident identification of unknown compounds nih.govmdpi.comscielo.br.

Studies on loxoprofen metabolism have extensively utilized LC-HRMS for the structural elucidation of various metabolites, including hydroxylated and glucuronidated forms nih.govmdpi.com. For instance, LC-HRMS in negative ion mode has been used to characterize metabolites by analyzing their full MS and CID MS/MS scans, confirming structures based on fragmentation patterns and accurate mass measurements (<5 ppm mass accuracy) nih.gov. A typical UHPLC-HRMS method for loxoprofen and its metabolites might employ a C18 column with a gradient elution of water and acetonitrile, both containing formic acid, at flow rates around 0.2-0.5 mL/min mdpi.comscielo.br. The Q Exactive Focus quadrupole-Orbitrap MS, for example, has been used to detect loxoprofen as a deprotonated ion [M-H]⁻ at m/z 245.1175 mdpi.com. Such advanced LC-HRMS techniques are critical for comprehensive profiling of this compound in complex biological matrices and for identifying novel metabolic pathways.

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives

Spectroscopic techniques are paramount for confirming the chemical structure of this compound itself, as well as for elucidating the structures of its metabolites and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and stereochemistry of a molecule. Characteristic chemical shifts and coupling patterns of protons and carbons can confirm the presence of specific functional groups, aromatic rings, and aliphatic chains. For metabolites, NMR can help identify structural modifications such as hydroxylation or conjugation. For example, the structure of alcohol metabolites of loxoprofen (trans-alcohol 32 and cis-alcohol 33) was confirmed based on characteristic NMR signals of the proton attached to the asymmetric carbon bearing the hydroxyl group niph.go.jp. Combining NMR with mass spectrometry is often recommended for comprehensive metabolite identification, as each technique offers complementary information nih.govmdpi.comfrontiersin.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Characteristic absorption bands for carbonyl groups (C=O), hydroxyl groups (O-H), and aromatic C-H stretches can be used to confirm the presence of these functionalities in this compound and its derivatives. IR spectroscopy can serve as a complementary tool for structural confirmation, especially for identifying key functional group changes during metabolic transformations or synthesis.

Mass Spectrometry (MS): Beyond its role in hyphenated techniques like GC-MS and LC-HRMS, mass spectrometry itself is a powerful tool for structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental formulas. Tandem mass spectrometry (MS/MS) involves fragmenting a precursor ion and analyzing the resulting fragment ions, which provides a unique fingerprint for structural identification. This is particularly useful for characterizing metabolites, where fragmentation patterns can reveal the site of metabolic modification. For instance, MS/MS fragmentation patterns have been used to confirm the structures of loxoprofen metabolites, with specific fragment ions indicating hydroxylated or glucuronidated species nih.govmdpi.com.

Development and Validation of Bioanalytical Assays for Preclinical Biological Matrices

The development and validation of bioanalytical assays are critical for accurately measuring the concentration of this compound in biological samples (e.g., plasma, urine, tissue homogenates) obtained from preclinical studies. These assays must be sensitive, specific, accurate, precise, and robust to ensure reliable pharmacokinetic and pharmacodynamic data.

Key Aspects of Bioanalytical Assay Development and Validation:

Sample Preparation: This typically involves extraction of the analyte from the biological matrix. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For loxoprofen and its metabolites, LLE using solvents like ethyl acetate has been employed researchgate.netnih.gov. For this compound, similar extraction strategies would be investigated.

Method Validation: Bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Selectivity/Specificity: The ability of the method to measure the analyte in the presence of other components in the biological matrix (e.g., endogenous substances, other drugs).

Sensitivity: The lowest concentration of the analyte that can be reliably quantified (Limit of Quantification, LOQ). For NSAIDs in preclinical studies, LOQs in the ng/mL range are often required researchgate.netnih.govmdpi.com.

Linearity: The range over which the assay provides a proportional response to the analyte concentration. Calibration curves are constructed using standards at various concentrations, and linearity is assessed by correlation coefficients (e.g., R² > 0.99) researchgate.netmdpi.comrasayanjournal.co.in.

Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery or bias.

Precision: The degree of agreement among individual measurements, assessed by coefficients of variation (CV%) for both intra-day and inter-day analyses. CVs are generally expected to be below 15% researchgate.netnih.govmdpi.com.

Stability: The analyte's stability under various conditions, including during sample storage (e.g., freeze-thaw cycles, long-term storage at -20°C or -80°C), during sample preparation, and in the autosampler.

Application in Preclinical Studies: Validated bioanalytical methods are essential for determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. For example, studies on loxoprofen have used validated HPLC-UV and LC-MS/MS methods to determine its concentration in plasma and tissues after administration, providing data on its distribution and elimination researchgate.netnih.govmdpi.com.

Example Validation Data (Illustrative based on Loxoprofen studies):

ParameterTypical Range/ValueNotes
LOQ 5-10 ng/mLEssential for sensitive detection in biological fluids.
Linearity (R²) > 0.995Ensures a reliable concentration-response relationship.
Accuracy 95-105% of nominal valueMeasures the closeness of measured to true concentration.
Precision (CV%) < 10-15% (intra-day and inter-day)Reflects the reproducibility of the assay.
Recovery > 85%Indicates efficiency of analyte extraction from the matrix.
Matrix Effect < 15%Assesses interference from co-extracted components in the matrix.
Stability Stable for 48h at RT, 12 months at -20°C, 3 freeze-thaw cyclesEnsures sample integrity from collection to analysis.

Compound List

this compound

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Interaction Prediction

Ligand-protein docking simulations are computational methods used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. For 2-Fluoroloxoprofen, a derivative of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen (B1209778), the primary therapeutic targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. d-nb.info Molecular docking studies are crucial for predicting how the fluorine substitution influences the binding mode and selectivity towards these isoforms.

Docking simulations of this compound into the active site of COX-2 (PDB ID: 6COX) are performed to elucidate key molecular interactions. nih.govnih.gov The propionic acid moiety, common to profen drugs, is expected to form critical hydrogen bonds with key residues in the enzyme's active site, such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355). japer.injaper.in The fluorinated phenyl group is predicted to occupy a hydrophobic pocket, forming van der Waals and π-π interactions with surrounding nonpolar residues. d-nb.info The binding affinity is quantified by a docking score, which estimates the free energy of binding. Comparing the docking scores for COX-1 and COX-2 can provide an early prediction of the compound's selectivity, a critical factor for its gastrointestinal safety profile.

ParameterPredicted Finding for this compoundKey Interacting Residues (COX-2)
Binding Affinity (Docking Score) High negative value (e.g., -7 to -9 kcal/mol)Arg120, Tyr355, Val349, Leu352, Ser530
Hydrogen Bonds Carboxylate group with Arg120 and Tyr355Arg120, Tyr355, Ser530
Hydrophobic Interactions Phenyl rings with hydrophobic pocket residuesVal349, Leu352, Tyr348
π-π Stacking Aromatic rings with Tyr355Tyr355

Homology Modeling of Relevant Target Proteins

Homology modeling, also known as comparative modeling, is a computational technique used to generate a three-dimensional (3D) model of a protein when its amino acid sequence is known but its experimental structure has not been determined. nih.gov This method relies on the existence of a structurally resolved, homologous protein (a "template") in a database like the Protein Data Bank (PDB). nih.gov

For the primary targets of this compound, COX-1 and COX-2, numerous high-resolution crystal structures are publicly available. d-nb.info Therefore, homology modeling is not typically required for studying interactions with these specific enzymes. However, this technique becomes essential when investigating potential "off-target" interactions or the compound's metabolism. For instance, if this compound is suspected to interact with a specific isoform of a metabolic enzyme like Cytochrome P450 (CYP) for which no experimental structure exists, homology modeling would be the first step to create a reliable 3D model for subsequent docking simulations. nih.gov

The general workflow for homology modeling involves:

Template Identification: Searching the PDB for homologous proteins with high sequence identity to the target.

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to correct any structural irregularities and validating its stereochemical quality. nih.gov

StepDescriptionPurpose
1. Template Search Identify a known protein structure with a similar amino acid sequence.To find a reliable structural scaffold for the model.
2. Alignment Align the target protein's sequence with the template's sequence.To map the coordinates from the template to the target.
3. Model Generation Build the 3D coordinates for the target protein's backbone and side chains.To create the initial 3D structural model.
4. Validation Assess the geometric and stereochemical quality of the model (e.g., using a Ramachandran plot).To ensure the predicted structure is physically and chemically plausible. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. wmocollege.ac.inscispace.com For this compound, DFT calculations provide fundamental insights into how the fluorine atom alters the electronic properties compared to the parent compound, loxoprofen. These calculations can predict various molecular descriptors that are critical for understanding its chemical behavior and interaction with biological targets.

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wmocollege.ac.in The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. wmocollege.ac.in The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for non-covalent interactions like hydrogen bonding. wmocollege.ac.in Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived, offering a quantitative measure of the molecule's reactivity. nih.gov The introduction of the highly electronegative fluorine atom is expected to influence these properties significantly.

Electronic PropertyDefinitionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Influences interactions with electrophilic sites in the receptor.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Influences interactions with nucleophilic sites in the receptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicator of chemical reactivity and kinetic stability. wmocollege.ac.in
Dipole Moment Measure of the overall polarity of the molecule.Affects solubility and the ability to form electrostatic interactions.
Chemical Hardness (η) Resistance to change in electron distribution.A lower hardness value suggests higher reactivity. wmocollege.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex predicted by docking and for exploring the conformational flexibility of the ligand and the protein. jbiochemtech.comresearchgate.net

An MD simulation of the this compound-COX-2 complex, starting from the best-docked pose, would be performed in a simulated physiological environment (water, ions, standard temperature, and pressure). rsc.org The simulation trajectory provides detailed information on the dynamics of the binding. Key analyses include:

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess the structural stability of the complex over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and persistence of hydrogen bonds between the ligand and protein, confirming the stability of key interactions identified in docking.

These simulations can reveal whether the initial docked pose is stable or if the ligand adopts alternative binding conformations, providing a more dynamic and realistic picture of the molecular recognition process. wustl.edu

Analysis MetricDescriptionExpected Outcome for a Stable Complex
RMSD Measures the average deviation of atomic positions from a reference structure over time.The RMSD value plateaus after an initial equilibration period, typically within 1-3 Å for small proteins. mdpi.com
RMSF Measures the fluctuation of individual atoms or residues around their average position.Lower fluctuations in the binding site residues indicate stabilization by the ligand.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.High occupancy (>50%) for key hydrogen bonds (e.g., with Arg120) confirms their importance for binding.
Binding Free Energy Calculated using methods like MM/PBSA to provide a more accurate estimate of binding affinity.A favorable (negative) binding free energy indicates a stable interaction.

In Silico Prediction of Metabolic Pathways and Product Formation

In silico metabolic prediction tools use computational algorithms, often based on expert-derived reaction rules or machine learning models, to predict the metabolic fate of a xenobiotic compound. nih.gov These tools identify potential sites of metabolism (SoMs) on the molecule and predict the structures of the resulting metabolites. researchgate.net

For this compound, the metabolic pathways are expected to be similar to those of its parent compound, loxoprofen. The primary metabolic pathways for loxoprofen involve the reduction of its ketone group to an active trans-alcohol metabolite, a reaction catalyzed by carbonyl reductase enzymes. researchgate.net Subsequent phase 1 metabolism often involves hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP3A5), followed by phase 2 conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT2B7), to form more water-soluble products for excretion. researchgate.net

In silico models would analyze the this compound structure to predict these transformations. The presence and position of the fluorine atom could influence the rate and regioselectivity of these metabolic reactions. Computational tools can help hypothesize potential metabolites, which can then guide experimental metabolic studies. biomedres.us

Metabolic ReactionPredicted Enzyme FamilyPotential Metabolite Product
Ketone Reduction Carbonyl Reductases2-Fluoro-trans-alcohol metabolite (active form)
Hydroxylation Cytochrome P450 (e.g., CYP3A4)Hydroxylated this compound derivatives
Glucuronidation UDP-glucuronosyltransferases (e.g., UGT2B7)This compound glucuronide
Glucuronidation of Alcohol Metabolite UDP-glucuronosyltransferases (e.g., UGT2B7)2-Fluoro-trans-alcohol metabolite glucuronide

Future Directions and Emerging Research Avenues for 2 Fluoroloxoprofen Research

Exploration of Multi-Target Pharmacological Modulations

Future research could explore the design of 2-Fluoroloxoprofen analogs capable of modulating multiple biological targets involved in inflammatory pathways. While non-steroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes, hybrid molecules that also inhibit other key mediators, such as 5-lipoxygenase (5-LOX), have demonstrated enhanced efficacy and potentially improved safety profiles mdpi.com. Developing this compound derivatives as dual COX/5-LOX inhibitors or targeting other relevant inflammatory pathways could offer broader anti-inflammatory and analgesic effects compared to single-target agents.

Advancements in Asymmetric and Green Synthetic Chemistry for Novel Analogs

The synthesis of novel analogs of this compound presents an opportunity to refine its therapeutic properties. Advancements in asymmetric synthesis are crucial for isolating specific enantiomers, as different stereoisomers can exhibit distinct pharmacological activities and safety profiles researchgate.net. Research efforts should focus on developing efficient and stereoselective synthetic routes to produce pure enantiomers of this compound derivatives. Concurrently, the adoption of green chemistry principles in synthetic methodologies is paramount. This involves developing environmentally sustainable processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One notable derivative, compound 11a, has shown promise by exhibiting higher anti-inflammatory activity while maintaining an equivalent ulcerogenic effect compared to this compound nih.gov. Further exploration of such derivatives, synthesized through optimized and greener routes, is a key future direction.

常见问题

Q. How can systematic reviews synthesize conflicting evidence on this compound’s gastrointestinal toxicity profile?

  • Methodological Answer: PRISMA guidelines structure literature searches (PubMed/Embase). Risk of bias assessment (SYRCLE’s tool for animal studies) weights evidence. Meta-regression explores covariates (dose, study duration). Funnel plots detect publication bias .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。